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Compound of Interest

Compound Name: UPGL00004

Cat. No.: B611595

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UPGL00004, a potent and selective
allosteric inhibitor of Glutaminase C (GAC). GAC, a key enzyme in cancer cell metabolism, is a
critical therapeutic target, and UPGL00004 serves as a valuable tool for both basic research
and drug development. This document outlines the quantitative biochemical and cellular activity
of UPGL00004, details the experimental protocols for its characterization, and visualizes its
mechanism of action and the relevant biological pathways.

Quantitative Data Summary

UPGL00004 demonstrates potent and selective inhibition of GAC and exhibits significant anti-
proliferative effects in cancer cell lines. The following tables summarize the key quantitative
data for UPGL00004.

Table 1: Biochemical Activity of UPGL00004 against Glutaminase C (GAC)

Parameter Value Reference
IC50 29 nM [L1[2][3][4][5][6]
Kd 27 nM [L]141[5106]

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b611595?utm_src=pdf-interest
https://www.benchchem.com/product/b611595?utm_src=pdf-body
https://www.benchchem.com/product/b611595?utm_src=pdf-body
https://www.benchchem.com/product/b611595?utm_src=pdf-body
https://www.benchchem.com/product/b611595?utm_src=pdf-body
https://www.benchchem.com/product/b611595?utm_src=pdf-body
https://www.benchchem.com/product/b611595?utm_src=pdf-body
https://bio-protocol.org/en/bpdetail?id=4509&type=0
https://pmc.ncbi.nlm.nih.gov/articles/PMC7854220/
https://www.semanticscholar.org/paper/Tryptophan-Fluorescence-Quenching-Assays-for-and-a-Yammine-Gao/c327f6916c53955923e2b5382e3c53345146a588
https://pmc.ncbi.nlm.nih.gov/articles/PMC8727943/
https://doaj.org/article/cebef21bf3904e268463f88bbedde3cc
https://pmc.ncbi.nlm.nih.gov/articles/PMC4873862/
https://bio-protocol.org/en/bpdetail?id=4509&type=0
https://pmc.ncbi.nlm.nih.gov/articles/PMC8727943/
https://doaj.org/article/cebef21bf3904e268463f88bbedde3cc
https://pmc.ncbi.nlm.nih.gov/articles/PMC4873862/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory
Check Availability & Pricing

Table 2: Anti-proliferative Activity of UPGL00004 in Triple-Negative Breast Cancer (TNBC) Cell

Lines
Cell Line IC50 Reference
MDA-MB-231 70 nM [1][3]
HS578T 129 nM [11[3]
TSE 262 nM [1][3]

Mechanism of Allosteric Inhibition

UPGL00004 functions as an allosteric inhibitor of GAC.[7] GAC is active as a tetramer, formed
by the association of two inactive dimers.[3] UPGL00004 binds to a site at the interface
between two dimers of the GAC tetramer.[8] This binding event stabilizes an inactive
conformation of the enzyme, preventing the catalytic tetramerization and thereby inhibiting its
function.[7] X-ray crystallography studies have confirmed that UPGL00004 occupies the same
allosteric binding site as other well-characterized GAC inhibitors like BPTES and CB-839.[9]

[10]
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Mechanism of Allosteric Inhibition of GAC by UPGL00004
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Mechanism of UPGL00004 allosteric inhibition of GAC.

Signaling Pathway Involvement

GAC plays a pivotal role in cancer cell metabolism by catalyzing the conversion of glutamine to
glutamate.[11] This reaction is a key entry point for glutamine into the tricarboxylic acid (TCA)
cycle, providing cancer cells with a crucial source of carbon for energy production and the
synthesis of biomass.[11][12] By inhibiting GAC, UPGL00004 disrupts this metabolic pathway,
leading to decreased proliferation of glutamine-dependent cancer cells.[7] This is particularly
relevant in cancers that exhibit "glutamine addiction".[13] The activity of GAC is regulated by
various signaling pathways, including those involving c-Myc and mTOR.[14][15][16]
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UPGL00004 inhibits the GAC-mediated conversion of glutamine.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
allosteric inhibition of GAC by UPGL00004.

Recombinant GAC Enzymatic Activity Assay

This assay measures the enzymatic activity of GAC by monitoring the production of glutamate.

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/product/b611595?utm_src=pdf-body-img
https://www.benchchem.com/product/b611595?utm_src=pdf-body
https://www.benchchem.com/product/b611595?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Materials:

Recombinant human GAC

e L-glutamine

e Tris buffer

« Inorganic phosphate (Pi)

e Glutamate dehydrogenase (GDH)

« NAD+

o UPGLO00004 (or other inhibitors)

e 96-well plate

o Plate reader capable of measuring absorbance at 340 nm

Protocol:

Prepare a reaction mixture containing Tris buffer, Pi, NAD+, and GDH in a 96-well plate.

» Add varying concentrations of UPGL00004 or vehicle control (DMSO) to the wells.

e Add a solution of recombinant GAC to each well and incubate for a pre-determined time
(e.g., 15 minutes) at 37°C to allow for inhibitor binding.

« Initiate the enzymatic reaction by adding L-glutamine to each well.

o Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to
the production of NADH by GDH in a coupled reaction.

o Calculate the initial reaction velocities from the linear portion of the absorbance curves.

o Determine the IC50 value of UPGL00004 by plotting the percentage of inhibition against the
logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
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Fluorescence Quenching Binding Assay

This assay directly measures the binding of UPGL00004 to GAC by monitoring the quenching

of intrinsic tryptophan fluorescence. A GAC mutant with a tryptophan residue introduced near

the allosteric binding site (e.g., GAC(F327W)) is often used to enhance the signal.[10]

Materials:

Purified recombinant GAC (wild-type or F327W mutant)

UPGL00004

Buffer (e.g., HEPES or Tris)

Fluorometer

Protocol:

Prepare a solution of purified GAC in the appropriate buffer.

Place the GAC solution in a quartz cuvette and measure the baseline intrinsic tryptophan
fluorescence (excitation ~295 nm, emission ~340 nm).

Add increasing concentrations of UPGL00004 to the cuvette, mixing thoroughly after each
addition.

After each addition, allow the system to equilibrate and then measure the fluorescence
intensity.

Correct the fluorescence data for dilution and any inner filter effects.
Plot the change in fluorescence intensity against the concentration of UPGL00004.

Determine the dissociation constant (Kd) by fitting the binding isotherm to an appropriate
binding model (e.g., a one-site binding model).

Triple-Negative Breast Cancer (TNBC) Cell Proliferation
Assay
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This assay assesses the effect of UPGL00004 on the growth of TNBC cells.

Materials:

TNBC cell lines (e.g., MDA-MB-231, HS578T)

Complete cell culture medium (e.g., DMEM with 10% FBS)
UPGL00004

Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
96-well cell culture plates

Incubator (37°C, 5% CO2)

Plate reader

Protocol:

Seed the TNBC cells into 96-well plates at a predetermined density and allow them to
adhere overnight.

Treat the cells with a serial dilution of UPGL00004 or vehicle control (DMSO).
Incubate the plates for a specified period (e.g., 72 hours).

Add the cell viability reagent to each well according to the manufacturer's instructions.
Incubate for the recommended time to allow for color or signal development.

Measure the absorbance or luminescence using a plate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Determine the IC50 value by plotting the percentage of viability against the logarithm of the
UPGL00004 concentration and fitting the data to a dose-response curve.
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In Vivo Xenograft Model

This protocol describes a general workflow for evaluating the in vivo efficacy of UPGL00004,
often in combination with other agents like bevacizumab, in a mouse xenograft model of TNBC.
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General workflow for an in vivo xenograft study.
Protocol:

e Cell Culture and Implantation: Culture TNBC cells (e.g., MDA-MB-231) under standard
conditions. Harvest and resuspend the cells in a suitable medium (e.g., Matrigel/PBS
mixture). Subcutaneously inject the cell suspension into the flank of immunodeficient mice
(e.g., nude or NSG mice).

e Tumor Growth and Randomization: Monitor the mice regularly for tumor formation. Once the
tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into different
treatment groups (e.g., vehicle control, UPGL00004 alone, bevacizumab alone, and the
combination of UPGL00004 and bevacizumab).

o Treatment Administration: Administer the treatments according to a predefined schedule. For
example, UPGL00004 might be administered orally daily, while bevacizumab is given via
intraperitoneal injection twice a week.

¢ Monitoring: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times
per week) and calculate the tumor volume. Monitor the body weight of the mice as an
indicator of toxicity.

o Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined
time point), euthanize the mice and excise the tumors. The tumors can be weighed and
processed for further analysis, such as immunohistochemistry (to assess proliferation and
apoptosis markers) or Western blotting.

Conclusion

UPGLO00004 is a potent and selective allosteric inhibitor of GAC with demonstrated anti-cancer
activity, particularly in triple-negative breast cancer models. Its well-defined mechanism of
action and the availability of detailed experimental protocols make it an invaluable tool for
researchers investigating glutamine metabolism in cancer and for professionals in the early
stages of drug development. The data and methodologies presented in this guide provide a
solid foundation for further exploration of GAC inhibition as a therapeutic strategy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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